molecular formula C14H23N3O2 B2372761 N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide CAS No. 2411277-23-9

N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide

Cat. No.: B2372761
CAS No.: 2411277-23-9
M. Wt: 265.357
InChI Key: IIVCVUWGDAZDMI-UHFFFAOYSA-N
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Description

N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide is a complex organic compound with a unique structure that includes a piperidine ring, a methylamino group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of piperidine derivatives with methylamino compounds under controlled conditions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Temperature control is also crucial, with reactions typically conducted at moderate temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-(methylamino)benzamide: This compound shares the methylamino group and has similar reactivity.

    N-Methyl-1,2-phenylenediamine: Another compound with a methylamino group, used in different chemical reactions.

    2-[(Methylamino)methyl]pyridine: Similar in structure, with applications in organic synthesis.

Uniqueness

N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-4-5-14(19)16(3)10-12-6-8-17(9-7-12)11-13(18)15-2/h12H,6-11H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVCVUWGDAZDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC1CCN(CC1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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